

Physical and chemical properties of Nordicentrine

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Compound of Interest

Compound Name: Nordicentrine

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Nordicentrine: A Technical Guide for Researchers

COMPOUND ID: **Nordicentrine** | CAS: 25394-59-6 | Formula: $C_{19}H_{19}NO_4$

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Nordicentrine**, an aporphine alkaloid. The information is compiled for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and potential biological mechanisms.

Physical and Chemical Properties

Nordicentrine is a tetracyclic aromatic compound belonging to the isoquinoline alkaloid family. While extensive experimental data is limited in publicly accessible literature, the following properties have been reported or calculated.

Identification and Structure

Identifier	Value	Source
IUPAC Name	(12S)-16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0 ^{2,6} .0 ^{8,20} .0 ^{14,19}]icosa-1(20),2(6),7,14,16,18-hexaene	PubChem[1]
Molecular Formula	C ₁₉ H ₁₉ NO ₄	PubChem[1]
CAS Number	25394-59-6	PubChem[1]
Synonyms	(-)-Nordicentrine, (+)-Nordicentrine, Actinodaphnine methyl ether	PubChem[1]
Canonical SMILES	<chem>COC1=C(C=C2C(=C1)C[C@H]3C4=C2C5=C(C=C4CCN3)OCO5)OC</chem>	PubChem[1]
InChIKey	YNWJEUJZYKLCJG-ZDUSSCGKSA-N	PubChem[1]

Physicochemical Data

The following table summarizes the known and computed physicochemical properties of **Nordicentrine**.

Property	Value	Type	Source
Molecular Weight	325.4 g/mol	Computed	PubChem[1]
Melting Point	254-255 °C (dec.)	Experimental	Encyclopedia of Traditional Chinese Medicines
Optical Rotation	$[\alpha]_D^{31} = +31^\circ$ (c = 0.65, MeOH)	Experimental	Encyclopedia of Traditional Chinese Medicines
XLogP3	2.8	Computed	PubChem[1]
Hydrogen Bond Donors	1	Computed	PubChem[1]
Hydrogen Bond Acceptors	4	Computed	PubChem[1]
Rotatable Bond Count	2	Computed	PubChem[1]

Experimental Protocols

Detailed protocols for the total chemical synthesis of **Nordicentrine** are not readily available in the surveyed literature. However, a comprehensive protocol for its isolation from a natural source has been documented.

Isolation of (-)-Nordicentrine from *Goniothalamus laoticus*

The following protocol is adapted from the methodology described by Lekphrom, Kanokmedhakul, and Kanokmedhakul (2009).

2.1.1 Plant Material and Extraction:

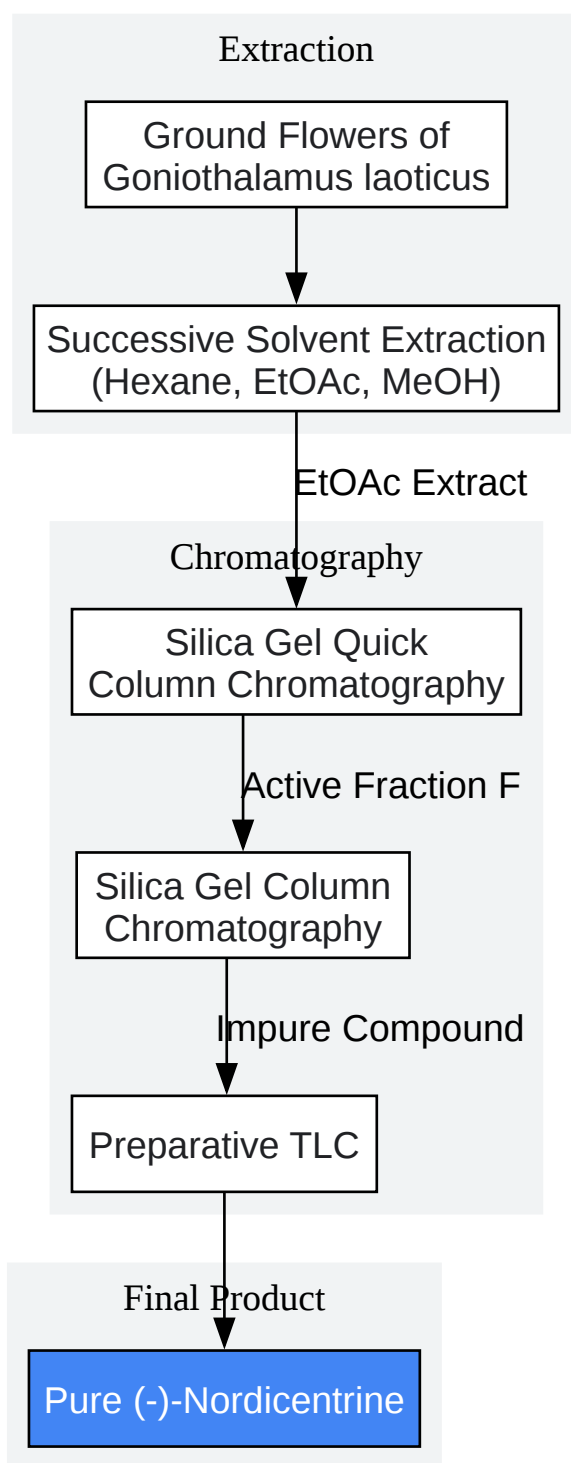
- Air-dried flowers of *Goniothalamus laoticus* (0.8 kg) were ground into a powder.
- The powdered material was successively extracted with hexane (3 x 2 L), ethyl acetate (EtOAc) (3 x 2 L), and methanol (MeOH) (3 x 2 L) at room temperature.

- The solvents were evaporated under reduced pressure to yield hexane (25.0 g), EtOAc (20.0 g), and MeOH (30.0 g) extracts.

2.1.2 Chromatographic Separation:

- The active EtOAc extract (20.0 g) was subjected to quick column chromatography over silica gel (60 Å, 70-230 mesh).
- Elution was performed with a gradient of hexane, hexane-EtOAc, EtOAc, and EtOAc-MeOH to afford seven fractions (A-G).
- Fraction F (2.5 g) was further separated by silica gel column chromatography, eluting with a hexane-EtOAc gradient, to yield five subfractions (F1-F5).
- Subfraction F3 (500 mg) was subjected to repeated silica gel column chromatography with a CH₂Cl₂-EtOAc gradient to yield impure (-)-**Nordicentrine**.
- Final purification was achieved by preparative thin-layer chromatography (pTLC) using CH₂Cl₂-MeOH (95:5) as the mobile phase to afford pure (-)-**Nordicentrine** (10.0 mg).

2.1.3 Structure Elucidation: The structure of the isolated compound was identified as (-)-**Nordicentrine** by comparison of its ¹H, ¹³C NMR, and mass spectrometry data with previously reported values.



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Figure 1: Workflow for the isolation of (-)-Nordicentrine.

Biological Activity and Mechanism of Action

Nordicentrine has demonstrated notable biological activity in several in vitro assays. The primary activities reported are cytotoxicity against cancer cell lines, antiplasmodial activity, and antimycobacterial activity.

Quantitative Biological Data

Activity Type	Assay Target	Measurement	Value	Source
Cytotoxicity	KB (Oral Epidermoid Carcinoma)	IC ₅₀	3.1 µg/mL	Lekphrom et al., 2009
Cytotoxicity	BC1 (Breast Cancer)	IC ₅₀	4.5 µg/mL	Lekphrom et al., 2009
Cytotoxicity	NCI-H187 (Small Cell Lung Cancer)	IC ₅₀	4.1 µg/mL	Lekphrom et al., 2009
Cytotoxicity	MCF-7 (Breast Cancer)	IC ₅₀	22.7 µg/mL	Lekphrom et al., 2009
Antiplasmodial	Plasmodium falciparum (K1, multidrug-resistant)	IC ₅₀	0.3 µg/mL	Lekphrom et al., 2009
Antimycobacteria	Mycobacterium tuberculosis (H37Ra)	MIC	12.5 µg/mL	Lekphrom et al., 2009

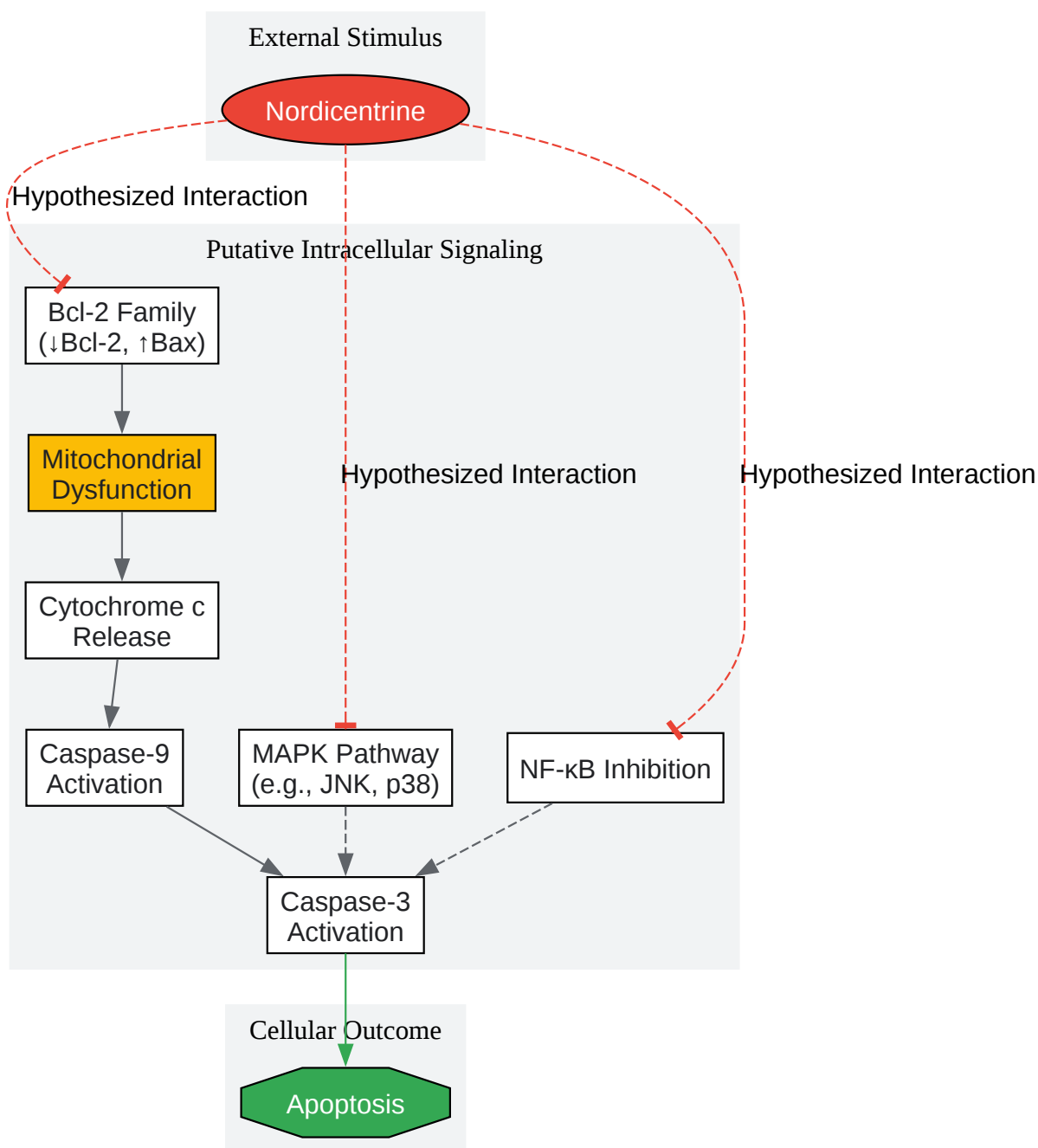
Mechanism of Action (Putative)

The specific signaling pathways and molecular targets of **Nordicentrine** have not been elucidated in the reviewed literature. However, based on the known mechanisms of other aporphine alkaloids, a plausible hypothesis for its cytotoxic effects involves the induction of apoptosis.

Many aporphine alkaloids exert their anticancer effects by triggering programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key

signaling molecules often implicated include caspases (initiator and effector caspases like caspase-8, -9, and -3), the Bcl-2 family of proteins (regulating mitochondrial integrity), and transcription factors such as NF- κ B, which is crucial for cell survival and inflammation. Furthermore, some related alkaloids have been shown to interfere with MAPK signaling pathways, which regulate cell proliferation and differentiation.

The diagram below illustrates a hypothetical signaling pathway for **Nordicentrine**-induced apoptosis, based on common mechanisms of related aporphine alkaloids. This pathway is speculative and requires experimental validation for **Nordicentrine**.



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Figure 2: Putative apoptotic pathway for **Nordicentrine**.

Conclusion and Future Directions

Nordicentrine is a natural product with demonstrated potent cytotoxic and antiplasmodial activities. The available data on its physical and chemical properties provide a solid foundation for further research. However, significant knowledge gaps remain. Future research should prioritize:

- **Total Synthesis:** Development of a scalable and efficient synthetic route to enable further pharmacological studies and analog development.
- **Mechanism of Action Studies:** Elucidation of the specific molecular targets and signaling pathways responsible for its biological effects, particularly its potent cytotoxicity.
- **In Vivo Efficacy:** Evaluation of **Nordicentrine**'s therapeutic potential in animal models of cancer and malaria.

This guide summarizes the current state of knowledge on **Nordicentrine**, providing a valuable resource for scientists engaged in natural product chemistry and drug discovery.

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References

- 1. pubs.acs.org [pubs.acs.org]
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